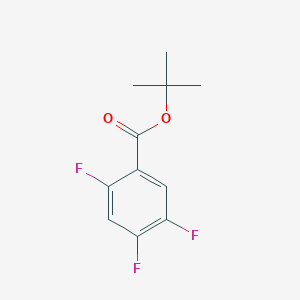

Tert-butyl 2,4,5-trifluorobenzoate

描述

属性

IUPAC Name |

tert-butyl 2,4,5-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLADGKQRNGNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446491 | |

| Record name | Benzoic acid, 2,4,5-trifluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182875-05-4 | |

| Record name | Benzoic acid, 2,4,5-trifluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2,4,5 Trifluorobenzoate and Cognate Fluoroaromatic Esters

Direct Esterification Approaches Utilizing Carboxylic Acids and tert-Butanol (B103910)

Direct esterification methods provide a straightforward route to tert-butyl 2,4,5-trifluorobenzoate (B226587) by reacting 2,4,5-trifluorobenzoic acid with a tert-butyl source.

Dicyclohexylcarbodiimide (B1669883) (DCC)-Mediated Esterification (e.g., Steglich Esterification)

The Steglich esterification is a mild method for forming esters, particularly useful for sterically hindered alcohols like tert-butanol which can be prone to side reactions under harsher, acidic conditions. organic-chemistry.orgwikipedia.org This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.org The reaction proceeds by the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is then attacked by the alcohol, with the assistance of DMAP, to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.orgwikipedia.org The use of DMAP is crucial for efficient ester formation and to suppress the rearrangement of the O-acylisourea intermediate to a non-reactive N-acylurea. organic-chemistry.orgwikipedia.org

This method has been successfully applied to the synthesis of various esters, including those with sensitive functional groups. wikipedia.org While specific examples for tert-butyl 2,4,5-trifluorobenzoate are not detailed in the provided results, the general applicability of the Steglich esterification to a wide range of carboxylic acids and alcohols, including hindered ones, suggests its utility for this transformation. organic-chemistry.orgorgsyn.org The reaction is typically carried out at room temperature in aprotic polar solvents. wikipedia.org

Table 1: Key Features of Steglich Esterification

| Feature | Description |

|---|---|

| Reagents | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |

| Substrates | Carboxylic acids and alcohols (including sterically hindered ones) |

| Conditions | Mild, typically room temperature in aprotic solvents |

| Byproduct | Dicyclohexylurea (DCU) |

Application of Di-tert-butyl Dicarbonate (B1257347) ((Boc)₂O) as a tert-Butyl Source in Ester Synthesis

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640), is widely used for the protection of amines but also serves as an effective reagent for the synthesis of tert-butyl esters from carboxylic acids. chemicalbook.comwikipedia.org The reaction is typically mediated by a catalytic amount of 4-dimethylaminopyridine (DMAP). researchgate.netnih.gov This method is advantageous as the byproducts, tert-butanol and carbon dioxide, are volatile, simplifying product purification. researchgate.net

The reaction likely proceeds through the formation of a mixed anhydride intermediate from the carboxylic acid and (Boc)₂O, which then reacts with another molecule of the carboxylic acid or an alcohol. sciforum.net The use of (Boc)₂O in the presence of DMAP has been shown to be a general and convenient method for the esterification of a broad range of carboxylic acids. researchgate.net Continuous-flow systems using an immobilized DMAP catalyst have also been developed, offering reduced reaction times. nih.gov

Table 2: Esterification using (Boc)₂O/DMAP

| Reactant 1 | Reactant 2 | Catalyst | Key Advantage |

|---|

Catalytic Acid-Mediated Esterification with tert-Butyl Acetoacetate (B1235776) or tert-Butanol

Acid-catalyzed esterification, a classic method, can be employed for the synthesis of tert-butyl esters. While direct esterification with tert-butanol can be challenging due to the potential for carbocation formation and subsequent elimination to isobutylene (B52900), certain conditions can facilitate this reaction. organic-chemistry.org The use of solid acid catalysts, such as modified Montmorillonite K10 clay, has been shown to be effective for the esterification of substituted benzoic acids with various alcohols, including methanol (B129727) and benzyl (B1604629) alcohol, under solvent-free conditions. ijstr.org

Another approach involves the use of tert-butyl acetoacetate as the tert-butyl source in the presence of an acid catalyst. While specific examples for 2,4,5-trifluorobenzoic acid are not provided, the general principle of acid-catalyzed transesterification could be applicable. Furthermore, the use of strong acid catalysts like a polymer-supported perfluorobutylsulfonimide has been demonstrated for the tert-butylation of phenols, suggesting its potential for the esterification of carboxylic acids. google.com The use of UiO-66-NH₂ as a heterogeneous catalyst has been effective for the methyl esterification of fluorinated aromatic carboxylic acids, indicating the potential for MOF-based catalysts in these transformations. rsc.orgnih.gov

Employment of Bis(trifluoromethanesulfonyl)imide (Tf₂NH) for Direct tert-Butylation

A recently developed method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a highly effective catalyst for the direct tert-butylation of carboxylic acids using tert-butyl acetate (B1210297) as the tert-butyl source. thieme-connect.comorganic-chemistry.org This method is notable for its speed and efficiency, often requiring only catalytic amounts of Tf₂NH to achieve high yields. thieme-connect.comorganic-chemistry.org The reaction is applicable to a variety of carboxylic acids, including those with sensitive functional groups. thieme-connect.com The high activity of Tf₂NH allows for reduced catalyst loading and shorter reaction times compared to conventional methods. thieme-connect.com

Table 3: Tf₂NH-Catalyzed tert-Butylation of Carboxylic Acids

| Carboxylic Acid | Catalyst | tert-Butyl Source | Key Feature |

|---|

Diisopropylcarbodiimide/Copper(I) Chloride-Mediated Esterification

While the provided search results primarily focus on DCC, another common carbodiimide (B86325) used in esterification is N,N'-diisopropylcarbodiimide (DIC). nih.gov A specific method utilizing DIC in combination with copper(I) chloride for the esterification of 2,4,5-trifluorobenzoic acid was not explicitly found. However, copper-catalyzed reactions are known in ester synthesis. For instance, copper(I) chloride has been used as a catalyst for the carbonylative coupling of alkyl iodides with alcohols to form esters. researchgate.net This suggests the possibility of developing a copper-co-catalyzed DIC-mediated esterification, although further research would be needed to validate this specific application for this compound.

Synthetic Strategies for Constructing the 2,4,5-Trifluorobenzoate Moiety

The synthesis of the 2,4,5-trifluorobenzoate core structure is a critical step. One documented approach begins with the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide to generate 2,4,5-trifluorophenylmagnesium bromide. researchgate.net This Grignard reagent is then carboxylated by reaction with gaseous carbon dioxide to yield 2,4,5-trifluorobenzoic acid. researchgate.net This process has been efficiently carried out in a continuous microflow system. researchgate.net

Another synthetic route to 2,4,5-trifluorobenzoic acid involves the controlled decarboxylation of 3,4,6-trifluorophthalic acid. google.com This reaction is performed by heating the phthalic acid in a dipolar aprotic solvent without a catalyst, selectively removing one of the two carboxyl groups. google.com

Once 2,4,5-trifluorobenzoic acid is obtained, it can be converted to its tert-butyl ester via the direct esterification methods described in section 2.1. Alternatively, the acid can be first converted to 2,4,5-trifluorobenzoyl chloride using a chlorinating agent like thionyl chloride. google.com This acid chloride can then be reacted with tert-butanol to form the desired ester.

The construction of polysubstituted fluorinated aromatic rings is an active area of research, with methods like ring-opening fluorination of cyclic compounds offering access to complex fluorine-containing molecules. nih.gov The introduction of fluorine atoms onto aromatic rings can significantly influence the electronic properties and biological activity of molecules. nih.gov

Table 4: Synthetic Routes to 2,4,5-Trifluorobenzoic Acid

| Starting Material | Key Transformation | Product |

|---|---|---|

| 2,4,5-Trifluorobromobenzene | Grignard formation and carboxylation | 2,4,5-Trifluorobenzoic acid researchgate.net |

Precursor Synthesis of 2,4,5-Trifluorobenzoic Acid

The synthesis of 2,4,5-trifluorobenzoic acid is a critical first step and a well-documented area of research. This intermediate is valuable in the manufacturing of pharmaceuticals, particularly quinolone antibacterial drugs. google.com

Historically, a known but challenging method involved the cyanation of 2,4,5-trifluorobromobenzene with copper cyanide, followed by the hydrolysis of the resulting nitrile. google.comgoogle.com However, this pathway is often expensive and difficult to execute. google.com

More contemporary and efficient methods have been developed, primarily focusing on the decarboxylation of substituted phthalic acid derivatives. One prominent method involves the decarboxylation of 3,4,6-trifluorophthalic anhydride. google.com This reaction can be carried out by heating the anhydride in a dipolar aprotic solvent. google.com While the reaction can proceed without a catalyst, the use of a copper catalyst (such as Cu, Cu₂O, or copper salts) is preferred to improve the yield. google.com A related process utilizes 3,4,6-trifluorophthalic acid, which is heated in a dipolar aprotic solvent without a catalyst to achieve a controlled decarboxylation, yielding 2,4,5-trifluorobenzoic acid. google.com

Another synthetic route begins with tetrachlorophthalic anhydride. americanlaboratory.com This multi-step process involves hydrolysis, fluorination, and subsequent decarboxylation to arrive at the target 2,4,5-trifluorobenzoic acid. americanlaboratory.com The progress of these complex reactions is often monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure optimal reaction times and yields. americanlaboratory.com

Continuous flow synthesis has also been applied to produce 2,4,5-trifluorobenzoic acid, representing a modernization of batch processing that can offer improved safety and efficiency. researchgate.net

| Starting Material | Key Transformation | Reagents/Conditions | Yield | Citation |

| 3,4,6-Trifluorophthalic Anhydride | Decarboxylation | Dipolar aprotic solvent, heat, optional copper catalyst | Good | google.com |

| 3,4,6-Trifluorophthalic Acid | Decarboxylation | Dipolar aprotic solvent, heat | Good | google.com |

| Tetrachlorophthalic Anhydride | Hydrolysis, Fluorination, Decarboxylation | Multi-step process | 96.3% (pure product) | americanlaboratory.com |

| 2,4,5-Trifluorobromobenzene | Cyanation, Hydrolysis | Copper cyanide, then sulfuric acid | Not specified | google.comgoogle.com |

Introduction of Fluorine Atoms onto Benzoic Acid Scaffolds: Academic Perspectives

The incorporation of fluorine atoms into aromatic systems is of immense interest in medicinal chemistry and materials science, as it can significantly alter a molecule's biological and physical properties. researchgate.net The methods for achieving this transformation range from classical reactions to cutting-edge, catalyst-driven processes.

A traditional approach to introducing a fluorine atom onto a benzoic acid ring involves a sequence of nitration, reduction, and a Sandmeyer-type reaction. For instance, to produce m-fluorobenzoic acid from benzoic acid, the starting material is first nitrated to form m-nitrobenzoic acid. The nitro group is then reduced to an amino group, yielding m-aminobenzoic acid. Finally, the amino group undergoes diazotization, followed by fluorination (often using HBF₄ in the Balz-Schiemann reaction) to install the fluorine atom. doubtnut.com

Modern research has focused on developing more direct and versatile fluorination methods. researchgate.net A significant advancement is the development of a photoinduced, copper-catalyzed radical decarboxylative fluorination of benzoic acids. figshare.comorganic-chemistry.org This method overcomes the high temperatures typically required for the decarboxylative functionalization of aromatic carboxylic acids. figshare.com By using a low-barrier, photoinduced ligand-to-metal charge transfer (LMCT) process, a high-valent arylcopper(III) complex is generated, which then undergoes reductive elimination to form the C-F bond. organic-chemistry.org This strategy has a broad substrate scope and tolerates various functional groups, providing a mild and general route to aryl fluorides. organic-chemistry.org

Other academic explorations include the direct nucleophilic fluorination of C-H bonds, which remains a developing field, and radical C(sp³)-H fluorinations using agents like Selectfluor®. researchgate.net

| Fluorination Strategy | Description | Key Features | Citation |

| Diazotization & Fluorination | Conversion of an amino group to a diazonium salt, followed by displacement with fluoride (B91410). | Classic multi-step method (e.g., Balz-Schiemann reaction). | doubtnut.com |

| Decarboxylative Fluorination | Photoinduced radical decarboxylative carbometalation via an arylcopper(III) intermediate. | Operates at low temperatures; broad substrate scope; mild conditions. | figshare.comorganic-chemistry.org |

| Nucleophilic/Radical Fluorination | Direct replacement of hydrogen or other groups with fluorine using specialized reagents. | An area of active research for more efficient and direct C-H functionalization. | researchgate.net |

Convergent and Divergent Synthetic Pathways to this compound

The final assembly of this compound can be envisioned through both convergent and divergent synthetic designs.

A convergent synthesis is a strategy where different fragments of the final molecule are prepared separately and then joined together in the later stages of the synthesis. For this compound, the most straightforward convergent approach involves the esterification of the pre-synthesized 2,4,5-trifluorobenzoic acid with a tert-butylating agent. This is a common and practical route. The esterification can be achieved through several methods:

Acid-catalyzed esterification: Directly reacting 2,4,5-trifluorobenzoic acid with tert-butanol is challenging due to the steric hindrance of the tertiary alcohol.

Boron Trifluoride Catalysis: A more effective method involves reacting the carboxylic acid with a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃·OEt₂) in tert-butyl acetate, which serves as both the solvent and the tert-butyl source.

Acid Chloride Formation: A classic, reliable method is to first convert 2,4,5-trifluorobenzoic acid to its more reactive acid chloride derivative, typically using thionyl chloride (SOCl₂). prepchem.com The resulting 2,4,5-trifluorobenzoyl chloride can then be reacted with tert-butanol, often in the presence of a non-nucleophilic base, to form the final tert-butyl ester. prepchem.com

A divergent synthesis involves creating a common intermediate that can be elaborated into a variety of different target molecules. While a specific divergent synthesis for this compound is not prominently detailed, a hypothetical pathway could be constructed. Such a pathway might start with a simpler fluorinated aromatic, like 1,2,4,5-tetrafluorobenzene. This precursor could undergo functionalization to introduce a carboxyl or ester group in one position while allowing for different modifications at other positions to create a library of related compounds. An analogous strategy is seen in the synthesis of 2,4,5-trifluorophenylacetic acid, where an intermediate like diethyl 2,5-difluoro-4-aminophenylmalonate can be subjected to different reaction sequences (e.g., hydrolysis/decarboxylation first, then diazotization/fluorination, or vice-versa) to diverge into different products. google.com This highlights the principle of using a central intermediate to access multiple derivatives.

Chemical Reactivity and Transformation Pathways of Tert Butyl 2,4,5 Trifluorobenzoate

Selective Cleavage and Deprotection of the tert-Butyl Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis. Its removal, or deprotection, can be achieved under various conditions, offering chemists flexibility in complex multi-step syntheses. The cleavage of the tert-butyl ester in tert-butyl 2,4,5-trifluorobenzoate (B226587) can be accomplished through several pathways, including acid-catalyzed hydrolysis, Lewis acid-mediated deprotection, and reactions with organosilicon reagents.

Acid-Catalyzed Hydrolysis (e.g., Trifluoroacetic Acid, HCl, Aqueous Phosphoric Acid)

Strong protic acids are frequently used for the removal of tert-butyl esters. The mechanism involves protonation of the ester oxygen, followed by the departure of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900). youtube.com

Trifluoroacetic Acid (TFA): TFA is a common reagent for this transformation, often used in a solvent like dichloromethane (B109758). rsc.orgresearchgate.net The reaction is typically carried out at room temperature and proceeds to completion. rsc.org However, the harshness of these conditions can sometimes lead to unwanted side reactions with other acid-sensitive functional groups.

Hydrochloric Acid (HCl): Dilute hydrochloric acid in fluorinated alcohols like hexafluoroisopropanol or trifluoroethanol has been shown to be an effective system for the cleavage of tert-butyl esters. researchgate.netnih.govpeptide.com This method is notable as a TFA-free alternative and rapidly removes various acid-labile protecting groups. nih.govpeptide.com

Aqueous Phosphoric Acid: As a milder and more environmentally benign alternative, aqueous phosphoric acid can selectively deprotect tert-butyl esters. organic-chemistry.org This method demonstrates good functional group tolerance, leaving other acid-sensitive groups such as benzyl (B1604629) esters and certain silyl (B83357) ethers intact. organic-chemistry.org

Table 1: Comparison of Acid-Catalyzed Deprotection Methods

| Acid Reagent | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane, room temperature | Effective and widely used | Harsh conditions may affect other functional groups | rsc.orgresearchgate.net |

| Hydrochloric Acid (HCl) | 0.1 N in hexafluoroisopropanol or trifluoroethanol | Rapid, TFA-free | Requires specific fluorinated solvents | researchgate.netnih.govpeptide.com |

| Aqueous Phosphoric Acid | Aqueous solution | Mild, selective, environmentally friendly | May be slower than stronger acids | organic-chemistry.org |

Lewis Acid-Mediated Deprotection (e.g., AlCl₃)

Lewis acids offer another avenue for the deprotection of tert-butyl esters. The mechanism is analogous to acid-catalyzed hydrolysis, but instead of protonation, the Lewis acid coordinates to the ester oxygen, facilitating the cleavage. acsgcipr.org

Aluminum Chloride (AlCl₃): Aluminum chloride is a strong Lewis acid that can be used for the selective removal of the N-tert-butoxycarbonyl (Boc) protecting group, and by extension, can be applied to tert-butyl esters. acsgcipr.org The reaction is often carried out in a non-protic solvent. A general procedure involves treating the tert-butyl ester with ferric chloride (FeCl₃), a similar Lewis acid, in dichloromethane at room temperature. nih.gov While effective, Lewis acids are often required in stoichiometric amounts. acsgcipr.org

Other Lewis acids like zinc bromide (ZnBr₂) have also been explored for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. researchgate.net

Organosilicon Reagent-Facilitated Cleavage (e.g., Trimethylsilyl (B98337) Iodide)

Organosilicon reagents provide a mild and effective method for cleaving tert-butyl esters.

Trimethylsilyl Iodide (TMSI): TMSI is a versatile reagent for the deprotection of esters and ethers. acsgcipr.orgacsgcipr.org It functions by acting as a Lewis acid, activating the ester. The iodide ion then attacks the tert-butyl group in an SN2 reaction, generating a silyl ester and tert-butyl iodide. acsgcipr.org The silyl ester is subsequently hydrolyzed upon aqueous workup to yield the carboxylic acid. acsgcipr.org TMSI is often generated in situ from trimethylsilyl chloride and sodium iodide due to its cost and instability. acsgcipr.org

Single Electron Transfer (SET) Mechanisms in Cleavage (e.g., Tris-4-bromophenylamminium Radical Cation)

A less common but powerful method for cleaving tert-butyl esters involves a single electron transfer (SET) mechanism.

Tris(4-bromophenyl)aminium Radical Cation: This stable radical cation, often referred to as "Magic Blue," can catalytically facilitate the cleavage of the C-O bond in tert-butyl esters. organic-chemistry.orgwikipedia.org The reaction is mediated by the radical cation and is accelerated by the presence of a sacrificial agent like triethylsilane. organic-chemistry.org This method is notable for its mild conditions, avoiding the need for high temperatures, transition metals, or strong acids and bases. researchgate.net The oxidant has a reduction potential of 0.70 V versus ferrocene/ferrocenium in dichloromethane. wikipedia.org The hexachloroantimonate salt is a common form of this reagent. wikipedia.orgsigmaaldrich.comnih.govresearchgate.net This process is believed to involve the initial single-electron oxidation of the substrate's enolate. nih.gov

Base-Promoted Ester Hydrolysis and Transesterification

While tert-butyl esters are generally stable to basic conditions, cleavage can be achieved under specific circumstances.

Base-Promoted Hydrolysis: Strong bases can effect the cleavage of tert-butyl benzoates. For instance, powdered potassium hydroxide (B78521) in tetrahydrofuran (B95107) (THF) at room temperature has been reported as a safer and simpler alternative to the hazardous sodium hydride in dimethylformamide (DMF) system. organic-chemistry.org The mechanism is proposed to be a BAC2 ester cleavage. organic-chemistry.org

Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. mdpi.com While direct base-catalyzed transesterification of the sterically hindered tert-butyl 2,4,5-trifluorobenzoate is challenging, borane (B79455) catalysts, such as B(C₆F₅)₃, have been shown to catalyze the transesterification of various tert-butyl esters under mild conditions. rsc.org

Reactions of the 2,4,5-Trifluorophenyl Aromatic Ring

The 2,4,5-trifluorophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the fluorine atoms. mdpi.comnih.govnih.gov This deactivation of the aromatic ring makes it susceptible to attack by nucleophiles. mdpi.commsu.edu

In polyfluorinated aromatic compounds, nucleophilic attack typically occurs at the carbon atom para to an activating group or ortho/para to a deactivating group. In the case of the 2,4,5-trifluorophenyl moiety, the fluorine atoms themselves are the activating groups for nucleophilic substitution. Nucleophiles can displace one of the fluorine atoms, leading to a variety of substituted products. The regioselectivity of the substitution depends on the nature of the nucleophile and the reaction conditions. nih.gov For example, reactions of polyfluoroarenes with amines or alcohols can lead to the formation of C-N and C-O bonds, respectively. nih.gov The high electronegativity of fluorine makes the aromatic ring electron-deficient and thus prone to attack by nucleophiles, with a fluoride (B91410) ion acting as the leaving group. nih.gov This reactivity provides a metal-free pathway to synthesize substituted polyfluoroarenes. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Activated Fluoroaromatic Ring

The presence of multiple fluorine atoms on the benzene (B151609) ring significantly activates it towards nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The high electronegativity of fluorine withdraws electron density from the aromatic system, making the ring carbons susceptible to attack by nucleophiles. mdpi.comorganic-chemistry.org In polyfluoroarenes, this activation facilitates the displacement of a fluoride anion by a variety of nucleophiles. mdpi.com

The regioselectivity of SNAr reactions on polyfluorinated benzenes is influenced by the electronic environment of the carbon atoms and steric factors. mdpi.com Generally, nucleophilic attack is favored at positions para to electron-withdrawing groups, as this allows for the stabilization of the negative charge in the intermediate Meisenheimer complex. researchgate.netnih.gov For instance, the reaction of octafluorotoluene (B1221213) with phenothiazine (B1677639) results in substitution at the para-position relative to the trifluoromethyl group. mdpi.com In the case of this compound, the ester group, while electron-withdrawing, also exerts steric hindrance. The fluorine atoms at positions 2, 4, and 5 create a specific electronic and steric environment that directs incoming nucleophiles.

Common nucleophiles used in SNAr reactions with polyfluoroaromatics include amines, alkoxides, and organolithium reagents. nih.gov The reaction of hexafluorobenzene (B1203771) with aqueous amines, for example, leads to the substitution of fluorine atoms with amino groups. nih.gov Similarly, organolithium compounds can displace fluorine to form new carbon-carbon bonds. nih.gov The specific conditions, such as the choice of solvent and base, can influence the outcome and selectivity of these reactions. mdpi.com

Electrophilic Aromatic Substitution: Reactivity Considerations with Electron-Withdrawing Fluorine Substituents

The strong electron-withdrawing inductive effect of the fluorine substituents renders the aromatic ring of this compound highly deactivated towards electrophilic aromatic substitution (EAS). nih.govlibretexts.org EAS reactions proceed through the attack of an electrophile on the electron-rich π-system of the benzene ring, forming a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.org The presence of electron-withdrawing groups destabilizes this cationic intermediate, thereby increasing the activation energy and slowing down the reaction rate. libretexts.orgwikipedia.org

Consequently, polyfluorinated benzenes like hexafluorobenzene are generally inert to electrophilic attack under standard conditions. nih.gov Forcing conditions, such as the use of highly reactive electrophiles and strong acid catalysts, are typically required to induce substitution on such deactivated rings. nih.gov For example, the halogenation of tetrafluoro- and pentafluorobenzene (B134492) requires exceedingly drastic acidic conditions. nih.gov The tert-butyl ester group, being deactivating itself, further contributes to the low reactivity of the ring in EAS reactions.

Photocatalytic Hydrodefluorination Strategies for Partially Fluorinated Aromatics

Recent advancements in photoredox catalysis have provided novel methods for the selective hydrodefluorination of polyfluorinated aromatic compounds. nih.govfigshare.com These strategies offer a facile route to access partially fluorinated aromatics, which are valuable intermediates in various fields. nih.govnih.gov The process typically involves the use of a photocatalyst that, upon excitation with visible light, can initiate an electron transfer process. researchgate.net

In a typical photocatalytic cycle for hydrodefluorination, the excited photocatalyst reduces the polyfluoroarene to form a radical anion. researchgate.netnih.gov This radical anion can then undergo fragmentation, leading to the cleavage of a carbon-fluorine bond and the release of a fluoride ion. nih.gov The resulting aryl radical can then be trapped by a hydrogen atom source to yield the hydrodefluorinated product. nih.gov Various photocatalysts, including organic dyes and metal complexes, have been employed for this purpose, often in combination with a sacrificial reductant like an amine. nih.govnih.gov This method has been successfully applied to a range of trifluoromethylated aromatics, demonstrating its potential for the selective C-F bond activation and functionalization. nih.gov

Derivatization of the Ester Functionality

The tert-butyl ester group of this compound can be transformed into a variety of other functional groups, providing pathways to a diverse range of derivatives.

Conversion to Acid Chlorides via Halogenating Agents (e.g., α,α-Dichlorodiphenylmethane, SOCl₂)

A significant advantage of the tert-butyl ester is its selective conversion to an acid chloride. acs.orgnih.gov Treatment of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature affords the corresponding acid chlorides in high yields. organic-chemistry.orgacs.orgnih.gov This reaction is notably selective for tert-butyl esters, as other common esters like methyl, ethyl, and benzyl esters remain largely unreactive under these mild conditions. organic-chemistry.orgacs.org Mechanistic studies suggest that the reaction is acid-promoted. acs.org

Alternatively, a one-pot synthesis of acid chlorides from tert-butyl esters can be achieved using α,α-dichlorodiphenylmethane as the chlorinating agent in the presence of a tin(II) chloride catalyst. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method generates the acid chloride in situ, which can then be used directly in subsequent reactions. organic-chemistry.orgorganic-chemistry.org

Table 1: Selected Reagents for the Conversion of tert-Butyl Esters to Acid Chlorides

| Reagent | Catalyst | Conditions | Yield | Reference |

| Thionyl chloride (SOCl₂) | None (acid-promoted) | Room temperature | High | organic-chemistry.orgacs.orgnih.gov |

| α,α-Dichlorodiphenylmethane | Tin(II) chloride (SnCl₂) | Mild conditions | High | organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Phosphorus trichloride (B1173362) (PCl₃) | None | - | Good | researchgate.netresearchgate.net |

Amidation Reactions through Ester or Acid Chloride Intermediates

Amides can be synthesized from this compound either directly from the ester or via the intermediate acid chloride. The direct amidation of esters with amines can be achieved, although it often requires specific conditions or catalysts. nih.govnih.gov For instance, amidation can be performed using water as a green solvent at elevated temperatures or assisted by reagents like potassium tert-butoxide under ambient conditions. nih.govresearchgate.net

A more common and often more efficient route to amides is through the corresponding acid chloride. organic-chemistry.orglibretexts.org The in situ generation of the acid chloride from the tert-butyl ester, as described in the previous section, followed by the addition of a primary or secondary amine, provides a convenient one-pot method for amide synthesis. organic-chemistry.orgresearchgate.netorganic-chemistry.org This approach avoids the isolation of the often-sensitive acid chloride intermediate. researchgate.net

Table 2: Amidation Strategies from tert-Butyl Esters

| Starting Material | Reagents | Key Features | Reference |

| tert-Butyl Ester | Amines, Water | Metal and base-free, green solvent | nih.gov |

| tert-Butyl Ester | Amines, Potassium tert-butoxide | Mild, ambient conditions | researchgate.net |

| tert-Butyl Ester | 1. α,α-Dichlorodiphenylmethane, SnCl₂ 2. Amine | One-pot, via in situ acid chloride | organic-chemistry.orgresearchgate.net |

| tert-Butyl Ester | 1. Thionyl chloride 2. Amine | Via isolated or in situ acid chloride | organic-chemistry.org |

Transesterification to Other Esters

The tert-butyl ester group can be converted to other esters through transesterification. This reaction involves the exchange of the alkoxy group of the ester with a different alcohol. masterorganicchemistry.com Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com For the synthesis of other esters from a tert-butyl ester, reacting it with an alcohol in the presence of a suitable catalyst is a common strategy. thieme-connect.comrsc.org

For example, the B(C₆F₅)₃-catalyzed transesterification of tert-butyl esters with α-aryl-α-diazoesters proceeds under mild conditions to yield the corresponding new esters. rsc.org Another approach involves the in situ formation of the acid chloride from the tert-butyl ester, followed by reaction with an alcohol to give the desired ester. organic-chemistry.orgorganic-chemistry.org Lipase-catalyzed transesterification has also been explored, for instance, in the context of biodiesel production where tert-butanol (B103910) can be used as a co-solvent. nih.gov

Mechanistic Investigations of Reactions Involving Tert Butyl 2,4,5 Trifluorobenzoate and Its Core Structural Elements

Mechanistic Elucidation of tert-Butyl Esterification Pathways

The formation of tert-butyl esters, a process known as tert-butyl esterification, can be achieved through several mechanistic routes. A common laboratory-scale synthesis involves the reaction of a carboxylic acid with a tert-butylating agent in the presence of an acid catalyst.

One established method for the synthesis of tert-butyl esters involves the reaction of carboxylic acids with tert-butyl acetate (B1210297) in the presence of a catalytic amount of a strong acid, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH). organic-chemistry.org This method is advantageous as it allows for the direct conversion of various carboxylic acids, including those with free amino groups, into their corresponding tert-butyl esters in high yields. organic-chemistry.org The mechanism is believed to proceed via protonation of the tert-butyl acetate, followed by nucleophilic attack by the carboxylic acid and subsequent elimination of acetic acid.

Another approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst. For instance, magnesium perchlorate (B79767) (Mg(ClO₄)₂) has been shown to be an effective catalyst for the tert-butylation of alcohols, a reaction that shares mechanistic similarities with the esterification of carboxylic acids. organic-chemistry.org

The synthesis of tert-butyl esters can also be accomplished through selective metal-halogen exchange reactions. For example, the preparation of t-butyl-3,5-dibromobenzoate involves the reaction of 1,3,5-tribromobenzene (B165230) with n-butyllithium and n-butylmagnesium chloride, followed by trapping with di-tert-butyl dicarbonate. orgsyn.org

A study on the intramolecular rearrangement of α-azidoperoxides has also demonstrated an efficient pathway to synthesize tert-butyl esters. acs.org The reversible dissociation of t-butyl esters has also been a subject of mechanistic investigation, highlighting the structural effects that influence this equilibrium. acs.org

Detailed Studies on the Mechanism of tert-Butyl Group Cleavage

The cleavage of the tert-butyl group from an ester is a synthetically crucial deprotection step. The most common method involves treatment with an acid, such as trifluoroacetic acid (TFA).

The generally accepted mechanism for acid-catalyzed deprotection involves the initial protonation of the ester's carbonyl oxygen. stackexchange.com This enhances the electrophilicity of the carbonyl carbon, but more importantly, it facilitates the subsequent cleavage of the carbon-oxygen bond to form a relatively stable tertiary carbocation, the tert-butyl cation, and the corresponding carboxylic acid. stackexchange.comyoutube.com The released tert-butyl carbocation can then be deprotonated, typically by the conjugate base of the acid catalyst, to form isobutylene (B52900) gas. stackexchange.com This process regenerates the acid catalyst, allowing it to participate in further deprotection reactions. stackexchange.com

Recent research has explored milder and more selective methods for tert-butyl group cleavage. A notable development is the use of a catalytic system comprising the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), and triethylsilane. acs.orgacs.org This protocol facilitates the cleavage of the C–O bond in tert-butyl esters, ethers, carbonates, and carbamates in high yields under mild conditions. acs.orgacs.org The proposed mechanism suggests that the MB•+ radical cation catalyzes the activation of the Si–H bond in triethylsilane, which then leads to the deprotection of the tert-butyl group. acs.org This method exhibits chemoselectivity, as demonstrated by the selective deprotection of a tert-butyl ester in the presence of an ethyl ester. acs.orgacs.org

Furthermore, aqueous phosphoric acid has been identified as an environmentally benign and selective reagent for the deprotection of tert-butyl esters, ethers, and carbamates, with the advantage of tolerating other sensitive functional groups. organic-chemistry.org The use of powdered potassium hydroxide (B78521) in tetrahydrofuran (B95107) has also been reported as a safer alternative to the hazardous sodium hydride in dimethylformamide for the cleavage of tert-butyl benzoates. organic-chemistry.org

The conversion of tert-butyl esters directly to acid chlorides using thionyl chloride (SOCl₂) at room temperature provides another example of a selective cleavage reaction. organic-chemistry.org Mechanistic studies suggest this reaction is acid-promoted, with HCl playing a critical role. organic-chemistry.org This method is highly selective for tert-butyl esters, leaving other esters like methyl, ethyl, and benzyl (B1604629) esters unreactive under the same conditions. organic-chemistry.org

Radical Reaction Pathways in Transformations of tert-Butyl Esters

The tert-butyl group can also be involved in radical reactions, expanding the synthetic utility of tert-butyl esters beyond simple protection. The tert-butoxyl radical, which can be generated from tert-butyl peroxy esters, is a key intermediate in these transformations.

One example is the radical acylation of allyl esters with benzaldehyde (B42025), promoted by tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB). mdpi.com This reaction proceeds under solvent-free and metal-free conditions to generate new carbonyl-containing compounds. mdpi.com The mechanism involves the generation of a tert-butoxyl radical, which then abstracts a hydrogen atom from benzaldehyde to form a benzoyl radical. This radical subsequently adds to the allyl ester.

The chemistry of the tert-butoxyl radical itself has been studied in detail, particularly its propensity for β-scission to form acetone (B3395972) and a methyl radical, or to participate in hydrogen atom transfer (HAT) reactions. princeton.edu The reaction pathway is influenced by the nature of the substrate and the reaction conditions.

Furthermore, the tris-4-bromophenylamminium radical cation (MB•+) has been shown to mediate the catalytic de-tert-butylation of tert-butyl esters. acs.org This process involves a radical mechanism where the MB•+ activates the Si-H bond, leading to the cleavage of the tert-butyl group. acs.org Theoretical studies have also been conducted on the reaction of the 2,4-D butyl ester with the hydroxyl radical, indicating that hydrogen abstraction from the side chain is a major degradation pathway. epa.gov

The electron-rich 2,4,6-tri-tert-butylphenol (B181104) can be readily oxidized to the corresponding phenoxy radical, which is a stable species. wikipedia.org This radical can participate in various reactions, including dimerization and reaction with oxygen. wikipedia.org

Regio- and Stereochemical Control in Fluorination Reactions of Aromatic Precursors

The synthesis of fluorinated aromatic compounds, such as the 2,4,5-trifluorobenzoyl core of the title compound, requires precise control over the regiochemistry of the fluorination reaction. Introducing fluorine atoms at specific positions on an aromatic ring is a significant challenge in synthetic chemistry.

One approach to achieve regiocontrol is through nucleophilic aromatic substitution (SNAAr) reactions on precursors bearing appropriate leaving groups. The electronic nature and position of substituents on the aromatic ring play a crucial role in directing the incoming nucleophilic fluoride (B91410) to the desired position.

Recent advancements have focused on utilizing hydrogen bonding catalysis to control the regiochemical outcome of nucleophilic fluorination. acs.org By modulating the charge density of the fluoride ion through a hydrogen-bond donor catalyst, the kinetic regioselectivity of the fluorination of dissymmetric aziridinium (B1262131) salts can be influenced. acs.org

Furthermore, solid-state aromatic nucleophilic fluorination using potassium fluoride (KF) and quaternary ammonium (B1175870) salts has been developed as a rapid and environmentally friendly method. rsc.org This mechanochemical protocol allows for the efficient fluorination of various N-heteroaryl halides under ambient conditions without the need for high-boiling solvents. rsc.org

The synthesis of specifically substituted fluorophenols, which can serve as precursors to more complex fluorinated aromatics, often relies on electrophilic aromatic substitution. For example, the synthesis of 2-tert-butyl-4-fluorophenol (B3131743) is achieved by the acid-catalyzed alkylation of 4-fluorophenol (B42351) with tert-butanol (B103910).

The stereochemistry of reactions involving chiral precursors is also a critical aspect. For instance, the synthesis of chiral oxazoline (B21484) ligands, such as (S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, is essential for their application in asymmetric catalysis. The stereocenter in these ligands directs the outcome of catalytic transformations, leading to high enantioselectivity.

Advanced Spectroscopic and Structural Characterization of Tert Butyl 2,4,5 Trifluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For tert-butyl 2,4,5-trifluorobenzoate (B226587), ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully define the molecular framework.

¹H NMR: The proton NMR spectrum is characterized by its simplicity, showing two distinct signals. A singlet in the upfield region corresponds to the nine equivalent protons of the tert-butyl group. In the downfield aromatic region, two multiplets are expected for the two non-equivalent aromatic protons, with their splitting patterns dictated by coupling to each other and to the adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum will show signals for the carbonyl carbon, the aromatic carbons (whose signals are split by coupling to fluorine), and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the ester functionality.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.govnih.gov For tert-butyl 2,4,5-trifluorobenzoate, three distinct signals are expected, one for each fluorine atom on the aromatic ring. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with the aromatic protons provide definitive evidence for their substitution pattern. The signals for fluorine atoms are often observed as complex multiplets due to F-F and H-F couplings. nih.govsemanticscholar.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.5 - 1.6 | s (singlet) | -C(CH ₃)₃ |

| ~7.5 - 7.9 | m (multiplet) | Aromatic CH | |

| ¹³C | ~28 | s (singlet) | -C(C H₃)₃ |

| ~82 | s (singlet) | -C (CH₃)₃ | |

| ~110 - 150 (multiple signals) | m (multiplet, C-F coupling) | Aromatic C and C-F | |

| ~160 - 165 | d (doublet) or t (triplet) | C =O | |

| ¹⁹F | ~-155 to -115 | m (multiplet) | F-2, F-4, F-5 |

Note: Predicted values are based on typical ranges for similar functional groups and fluorinated aromatic compounds. Actual experimental values may vary based on solvent and experimental conditions. utsouthwestern.educarlroth.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. mdpi.comnih.gov For this compound, HRMS provides the exact mass, confirming its atomic composition. The technique can distinguish between compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for this compound (C₁₁H₁₁F₃O₂)

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁F₃O₂ |

| Calculated Exact Mass | 236.0711 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion (e.g., [M+H]⁺) | 237.0789 |

Note: The primary fragment observed in mass spectrometry often corresponds to the loss of the tert-butyl group (C₄H₉), resulting in a prominent peak for the 2,4,5-trifluorobenzoyl cation.

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. youtube.com This technique is excellent for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester group, the aromatic ring, the C-F bonds, and the alkyl C-H bonds of the tert-butyl group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2980 - 2850 | C-H stretch (tert-butyl) | Medium-Strong |

| ~1735 - 1715 | C=O stretch (ester) | Strong |

| ~1620, ~1510, ~1470 | C=C stretch (aromatic ring) | Medium-Weak |

| ~1300 - 1250 | C-O stretch (ester, O-C(CH₃)₃) | Strong |

| ~1250 - 1100 | C-F stretch (aromatic) | Strong |

Note: The exact positions of the peaks can be influenced by the electronic effects of the fluorine substituents on the aromatic ring. researchgate.netdocbrown.info

Single Crystal X-ray Diffraction Analysis of Related Fluoroaromatic Esters or tert-Butyl Carboxylates

While a single crystal structure for this compound itself is not publicly available, analysis of closely related compounds provides significant insight into its likely solid-state structure. princeton.edurigaku.com Single crystal X-ray diffraction determines the precise three-dimensional arrangement of atoms in a crystal, providing accurate data on bond lengths, bond angles, and intermolecular interactions. youtube.comyoutube.com

Studies on other fluoroaromatic esters and tert-butyl carboxylates reveal several key structural features: tandfonline.comtandfonline.comresearchgate.net

Ester Conformation: The ester group typically adopts a planar or near-planar conformation to maximize π-orbital overlap.

Bond Lengths and Angles: The C=O bond length is typically around 1.20-1.22 Å, while the ester C-O single bond is around 1.33-1.36 Å. The C-F bond lengths on the aromatic ring are expected to be in the range of 1.33-1.36 Å.

Influence of the tert-Butyl Group: The bulky tert-butyl group significantly influences the crystal packing, often preventing close π-π stacking of the aromatic rings and leading to crystal lattices dominated by weaker van der Waals forces and C-H···O or C-H···F interactions. researchgate.net

Conformational Analysis and Intermolecular Interactions in Solid and Solution States

The conformational preferences and intermolecular forces of this compound dictate its physical properties and interactions with its environment.

Conformational Analysis: The primary conformational flexibility in the molecule arises from rotation around the C(O)-O and O-C(tert-butyl) single bonds.

Ester Planarity: In solution and the solid state, the ester functional group strongly prefers a planar conformation to enable resonance stabilization. The two main planar conformations are s-trans and s-cis. Due to the steric bulk of the tert-butyl group, the s-trans conformation, where the carbonyl oxygen and the tert-butyl group are on opposite sides of the C-O bond, is expected to be overwhelmingly favored over the sterically hindered s-cis conformation. imperial.ac.uk

Aryl Ring Orientation: The orientation of the trifluorophenyl ring relative to the plane of the ester group is influenced by a balance between steric hindrance (from the ortho-fluorine) and electronic effects. Computational studies on related phenyl esters suggest a non-coplanar arrangement is likely, with the aromatic ring twisted out of the ester plane to relieve steric strain. rsc.org

Intermolecular Interactions: The nature of intermolecular forces is key to understanding the compound's bulk properties.

Dipole-Dipole Interactions: The ester group and the C-F bonds are highly polar, leading to significant dipole-dipole interactions between molecules. youtube.comyoutube.com These are expected to be the dominant cohesive forces.

London Dispersion Forces: These forces are present in all molecules and increase with the size and surface area. The tert-butyl group and the aromatic ring contribute significantly to these interactions. youtube.com

Weak Hydrogen Bonds: While lacking classical hydrogen bond donors, the molecule can act as a hydrogen bond acceptor. The carbonyl oxygen and the fluorine atoms can participate in weak C-H···O and C-H···F hydrogen bonds with neighboring molecules in the solid state, contributing to the stability of the crystal lattice. researchgate.net

π-Interactions: Due to the electron-withdrawing fluorine atoms, the aromatic ring is electron-deficient. This could allow for π-π stacking interactions with electron-rich aromatic systems, although self-stacking is likely hindered by the bulky tert-butyl group.

Computational and Theoretical Studies on Tert Butyl 2,4,5 Trifluorobenzoate and Relevant Chemical Systems

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic and geometric properties of molecules with a favorable balance of accuracy and computational cost. orientjchem.org DFT methods are routinely used to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters that govern a molecule's character. orientjchem.orgyoutube.com

For a molecule like tert-butyl 2,4,5-trifluorobenzoate (B226587), DFT calculations would begin with the optimization of its ground-state geometry. This process finds the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. uctm.edu Commonly employed functionals, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to describe the distribution of electrons. orientjchem.orgresearchgate.net Studies on similar molecules, such as 3-methoxy-2,4,5-trifluorobenzoic acid (MFBA), have shown that geometries computed with the B3LYP method are in good agreement with experimental data from X-ray diffraction. orientjchem.orgresearchgate.net For instance, the C-C bond lengths within the aromatic ring of MFBA are calculated to be around 1.39 Å, and bond angles are close to the ideal 120° for an sp² hybridized carbon, with some distortions due to the substituents. orientjchem.orgresearchgate.net

Beyond geometry, DFT is used to analyze the electronic landscape of the molecule. The Molecular Electrostatic Potential (MEP) surface is a key output, which maps the electrostatic potential onto the electron density surface. youtube.com This map reveals regions susceptible to electrophilic and nucleophilic attack. For fluorinated aromatics, the highly electronegative fluorine atoms and the carbonyl oxygen would create electron-rich (negative potential) regions, while the hydrogen atoms and the carbon atoms attached to fluorine would be relatively electron-poor (positive potential).

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. In a molecule like tert-butyl 2,4,5-trifluorobenzoate, the HOMO would likely be localized on the benzene (B151609) ring and the ester oxygen, while the LUMO would be centered on the antibonding orbitals of the aromatic ring and carbonyl group.

Table 1: Representative Optimized Geometrical Parameters for a Related Compound (3-methoxy-2,4,5-trifluorobenzoic acid) using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

| Bond Length | C1-C2 | 1.393 | Bond Angle | C6–C1–C2 | 117.69 |

| Bond Length | C2-C3 | 1.398 | Bond Angle | C1–C2–C3 | 123.44 |

| Bond Length | C3-C4 | 1.397 | Bond Angle | C2–C3–C4 | 116.89 |

| Bond Length | C4-C5 | 1.392 | Bond Angle | C3–C4–C5 | 120.82 |

| Bond Length | C5-C6 | 1.378 | Bond Angle | C4–C5–C6 | 120.92 |

| Bond Length | C2-F | 1.360 | Bond Angle | C1-C2-F | 120.21 |

| Bond Length | C4-F | 1.339 | Bond Angle | C3-C4-F | 119.49 |

| Bond Length | C5-F | 1.343 | Bond Angle | C6-C5-F | 119.81 |

| Bond Length | C1-C(O) | 1.511 | Bond Angle | C2-C1-C(O) | 125.97 |

| Data sourced from a study on 3-methoxy-2,4,5-trifluorobenzoic acid, which serves as a structural analogue. orientjchem.orgresearchgate.net |

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how a molecule reacts requires mapping the potential energy surface of the reaction, identifying stable intermediates and, crucially, the high-energy transition states that control the reaction rate. Computational modeling, particularly with DFT, is an indispensable tool for elucidating these complex reaction pathways.

For this compound, a key reaction pathway to consider is Nucleophilic Aromatic Substitution (SNAr). The three fluorine atoms strongly activate the benzene ring towards attack by nucleophiles. The generally accepted mechanism for SNAr involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org Computational chemists can model this by:

Locating Intermediates: Calculating the structure and stability of the Meisenheimer complexes formed upon nucleophilic attack at the carbons bearing fluorine atoms.

Recent computational and experimental work has revealed that the SNAr mechanism is more of a continuum than a simple two-step process. nih.govnih.gov Some reactions proceed through a "concerted" mechanism, where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks, avoiding a stable intermediate. nih.gov DFT calculations of the potential energy surface and kinetic isotope effects are critical in distinguishing between stepwise, borderline, and concerted mechanisms. nih.govnih.gov The choice of leaving group and the stability of the aromatic system are key factors; reactions with fluoride (B91410) as the leaving group are often predicted to be stepwise, while those with better leaving groups like chloride or bromide may be concerted. nih.govresearchgate.net

Computational methods can also predict the regioselectivity of such reactions. By comparing the activation energies for attack at the C-2, C-4, and C-5 positions, one can determine the most likely site of substitution. This prediction relies on calculating the relative stabilities of the isomeric Meisenheimer intermediates or the energies of the corresponding transition states. researchgate.net

Table 2: Computational Approaches to Predicting Regioselectivity in SNAr Reactions

| Method | Description | Applicability |

| σ-Complex Stability | Calculates the relative energies of the isomeric Meisenheimer intermediates. The most stable intermediate corresponds to the major product. | Works well for reactions with F⁻ as the leaving group where a stable intermediate is formed. researchgate.net |

| Transition State Analysis | Calculates the activation energies for the formation of each regioisomeric product. The lowest energy pathway is favored. | More general; can be applied to both stepwise and concerted mechanisms and is necessary when intermediates are not stable. researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Analyzes the interaction between the nucleophile's HOMO and the electrophile's LUMO. The reaction is favored at the atom with the largest LUMO coefficient. | A qualitative approach that provides initial insight but is less quantitative than energy calculations. |

| Electrostatic Potential (ESP) Maps | Identifies the most electron-poor (most positive) sites on the aromatic ring, which are the most likely targets for nucleophilic attack. | A useful qualitative predictor for initial reactivity. acs.org |

Analysis of Fluorine Effects on Reactivity and Selectivity via Quantum Chemistry

The presence of multiple fluorine atoms on a benzene ring dramatically alters its chemical properties. Quantum chemistry provides a framework for understanding these effects on a fundamental level, explaining the resulting changes in reactivity and selectivity.

Fluorine exerts a powerful influence through two primary mechanisms:

Inductive Effect: Due to its extreme electronegativity, fluorine withdraws electron density from the ring through the sigma (σ) bond framework. This effect is strong and deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic attack.

Resonance (Mesomeric) Effect: Fluorine's lone pairs can donate electron density back to the pi (π) system of the ring. However, this resonance effect is much weaker for fluorine than for other halogens and is generally outweighed by its inductive effect.

In the context of this compound, the three fluorine atoms have a profound impact on reactivity:

Enhanced Electrophilicity: The strong inductive withdrawal makes the carbon atoms of the ring highly electron-deficient and thus very susceptible to attack by nucleophiles.

Regioselectivity: The positions of the fluorine atoms direct where incoming nucleophiles will attack. In SNAr, electron-withdrawing groups (like other fluorines and the benzoate (B1203000) group) stabilize the negative charge of the Meisenheimer intermediate, particularly when they are ortho or para to the site of attack. DFT calculations can precisely quantify these stabilizing effects to predict the most favorable reaction site. digitellinc.com

Acidity of Ring Protons: The electron-withdrawing nature of the fluorines increases the acidity of the remaining C-H proton (at the C-6 position), making it more susceptible to deprotonation by strong bases, which can lead to reactions like directed ortho-metalation.

Table 3: Calculated Properties Illustrating Fluorine's Electronic Effect on Benzene

| Molecule | Property | Value | Significance |

| Benzene | Activation Energy of Hydrogenation | ~38 kcal/mol | Baseline aromatic stability. |

| 1,3,5-Trifluorobenzene | Activation Energy of Hydrogenation | ~42 kcal/mol | Increased activation energy suggests enhanced ring stability ("fluoromaticity"). acs.orgnih.gov |

| Benzene | Hirshfeld Charge on Ring Carbon | ~ -0.4 | Reference charge on carbon atoms. nih.gov |

| Fluorobenzene | Hirshfeld Charge on C-F Carbon | Positive Value | Fluorine's inductive effect pulls electron density from the attached carbon, making it a potential barrier to ring current. nih.gov |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum mechanics excels at describing static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. studfile.net MD simulations model a system (the solute, like this compound, and surrounding solvent molecules) as a collection of atoms governed by the laws of classical mechanics, using a force field to describe the potential energy of the system.

For this compound, MD simulations can provide critical insights into two main areas:

Conformational Dynamics: The molecule possesses several flexible bonds, notably the C-O bond of the ester and the C-C bonds within the bulky tert-butyl group. The tert-butyl group is not static; it undergoes rapid rotation. MD simulations can track the rotational dynamics and conformational preferences of this group. Similarly, the orientation of the entire tert-butoxycarbonyl group relative to the plane of the aromatic ring can be explored. This conformational flexibility can be crucial for how the molecule interacts with other molecules or surfaces, for example, in a biological or materials science context. studfile.netnih.gov

Solvent Effects: The way a molecule behaves in solution is critically dependent on its interactions with solvent molecules. MD simulations explicitly model the surrounding solvent, allowing for the study of:

Solvation Shells: How solvent molecules (e.g., water, acetonitrile) organize around the solute. The trifluorinated aromatic ring and the tert-butyl group will have very different solvation structures, one interacting through polar and potential halogen-bonding interactions, and the other through weaker van der Waals forces.

Diffusion: The translational and rotational diffusion coefficients of the solute can be calculated, providing a measure of its mobility within the solvent. nih.gov

Solvent Reorganization: For chemical reactions, the energy required to reorganize solvent molecules around the reactants as they proceed to the transition state is a major contributor to the activation barrier. MD simulations can be used to compute this solvent reorganization energy, providing a more complete picture of reaction kinetics in solution. tue.nl For instance, studies have shown that solvent reorganization is a key factor in ion transfer reactions near surfaces. tue.nl

Table 4: Key Components and Outputs of a Typical MD Simulation

| Component | Description | Example for this compound |

| Force Field | A set of parameters and equations describing the potential energy of the system (bond stretching, angle bending, torsions, non-bonded interactions). | OPLS-AA, AMBER, or CHARMM are common choices for organic molecules. |

| Solvent Model | A model representing the solvent molecules. | TIP3P or SPC/E for water; specific models for organic solvents. |

| Simulation Box | A defined volume (often a cube or rectangular prism) containing the solute and solvent molecules, with periodic boundary conditions to simulate a bulk environment. | A single solute molecule surrounded by several thousand solvent molecules. |

| Simulation Outputs | The trajectory file containing the positions, velocities, and forces of all atoms at each time step. | Used to analyze conformational changes, radial distribution functions (solvation structure), diffusion coefficients, and potential of mean force (free energy profiles). nih.gov |

Applications of Tert Butyl 2,4,5 Trifluorobenzoate As a Synthetic Intermediate

Tert-butyl 2,4,5-trifluorobenzoate (B226587) is a valuable fluorinated building block in organic synthesis. Its utility stems from the presence of both a sterically bulky tert-butyl ester protecting group and an electron-deficient, polyfluorinated aromatic ring. This unique combination allows for its application as a precursor in the creation of complex molecules, including active pharmaceutical ingredients (APIs) and advanced functional materials. The trifluorophenyl moiety it provides can significantly influence the biological and physical properties of the target molecules.

常见问题

Q. Key Factors :

- Acid strength and steric hindrance from fluorine substituents.

- Solvent polarity (e.g., DMF enhances nucleophilicity of tert-butanol).

- Temperature control (60-80°C for Fischer; room temperature for Steglich).

How can researchers optimize purification of this compound using recrystallization or chromatography?

Basic Research Question

- Recrystallization : Use a hexane:ethyl acetate (9:1) system. The high fluorine content increases crystallinity, but low solubility in nonpolar solvents necessitates gradient cooling (60°C → 4°C). Purity >95% is achievable with two recrystallizations .

- Column Chromatography : Employ silica gel with hexane:ethyl acetate (8:2). Rf ≈ 0.4. Monitor fractions via TLC (UV-active due to aromatic fluorines). Fluorinated byproducts (e.g., unreacted acid) elute earlier (Rf 0.1-0.3) .

Basic Research Question

- ¹⁹F NMR : Critical for confirming substitution pattern. Expect three distinct peaks for ortho, meta, and para fluorines (δ -110 to -125 ppm). Coupling constants (J₃,₄ ≈ 12 Hz; J₄,₅ ≈ 8 Hz) verify regiochemistry .

- ¹H NMR : tert-butyl group appears as a singlet at δ 1.45 ppm. Aromatic protons (if present) show splitting patterns dependent on fluorine proximity.

- IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹; absence of -OH (2500-3300 cm⁻¹) confirms esterification .

How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Advanced Research Question

Fluorine’s -I effect increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from the 2-fluorine reduces accessibility. Computational studies (DFT) show:

- Activation Energy : ~15% lower vs. non-fluorinated analogs.

- Regioselectivity : Nucleophiles (e.g., amines) preferentially attack the 4-position due to reduced steric bulk .

Mitigation Strategy : Use bulky nucleophiles (e.g., tert-butylamine) to minimize steric clashes.

What strategies can mitigate competing side reactions during the synthesis of this compound under acidic conditions?

Advanced Research Question

Common side reactions include:

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces. The 4-position shows higher electron deficiency (MEP ≈ -0.15 e⁻/Ų) compared to 2- (-0.10 e⁻/Ų) and 5-positions (-0.12 e⁻/Ų) .

- MD Simulations : Simulate nucleophile approach trajectories. Tert-butyl groups create steric barriers, directing nucleophiles to the 4-position 80% of the time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。